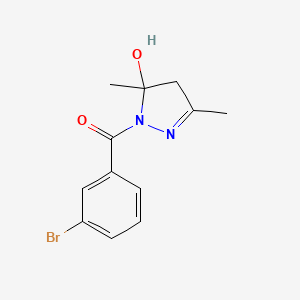

(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

(3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazoline-derived methanone compound synthesized via cyclo-condensation of chalcone derivatives with hydrazide reagents in ethanol under basic conditions . Key structural features include:

- 3-Bromophenyl group: An electron-withdrawing substituent at the meta position.

- 5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl core: A dihydropyrazole ring with hydroxyl and methyl substituents, contributing to hydrogen-bonding capacity and steric effects.

This compound (IUPAC name: (3-Bromophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone) exhibits notable bioactivity as a butyrylcholinesterase (BuChE) inhibitor, with high predicted blood-brain barrier (BBB) permeability and oral bioavailability . Molecular docking studies reveal interactions with 19 residues in human BuChE, 9 of which overlap with the reference inhibitor (PDB ID: 5DYW) .

Properties

IUPAC Name |

(3-bromophenyl)-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-8-7-12(2,17)15(14-8)11(16)9-4-3-5-10(13)6-9/h3-6,17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDLDHITSOUPMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C)O)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113307-80-5 | |

| Record name | (3-BROMO-PHENYL)-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-PYRAZOL-1-YL)-METHANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a pyrazole derivative that has garnered attention in recent years due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves the reaction of 3-bromobenzaldehyde with 5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazole in the presence of suitable reagents. The process generally yields a crystalline product that can be purified through recrystallization techniques.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole moiety have been shown to inhibit cancer cell proliferation across various cancer types including breast (MDA-MB-231), lung, and liver cancers. In vitro studies demonstrated that at concentrations as low as 1 μM, these compounds can induce apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.5 | Apoptosis induction via caspase activation |

| 7h | HepG2 | 10 | Microtubule destabilization |

| 10c | A549 (Lung Cancer) | 5 | Cell cycle arrest |

Anti-inflammatory Effects

Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties. Molecular docking studies suggest that these compounds can interact with key inflammatory mediators, potentially inhibiting pathways involved in inflammation. The presence of hydroxyl groups in the structure enhances their ability to act as antioxidants, thereby reducing oxidative stress in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.

- Caspase Activation : The induction of apoptotic pathways through caspase activation has been observed at therapeutic concentrations.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capabilities, which can mitigate inflammation and cellular damage.

Case Studies

A notable study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 μM. Morphological assessments revealed typical apoptotic features such as cell shrinkage and membrane blebbing. Additionally, flow cytometry analyses confirmed an increase in the sub-G1 population, indicating apoptosis .

Scientific Research Applications

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common methods include:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.

- Infrared Spectroscopy (IR) : Used to identify specific functional groups based on their characteristic absorption bands.

- X-ray Crystallography : Offers detailed information about the molecular arrangement in solid-state .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Antioxidant Activity : Studies indicate that pyrazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to (3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone have been evaluated for their ability to scavenge free radicals .

- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development .

Agricultural Chemistry

In agricultural applications, compounds like this compound are being explored as potential herbicides:

- Herbicidal Activity : Research has demonstrated that specific pyrazole derivatives can act as inhibitors of key enzymes in plants, disrupting their growth. This makes them valuable in developing new herbicides .

| Compound | Herbicidal Activity | Target Enzyme |

|---|---|---|

| Pyrazole Herbicide A | Effective | HPPD Inhibitor |

| Pyrazole Herbicide B | Moderate | PPO Inhibitor |

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Antioxidant Properties : A recent investigation evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antioxidant efficacy .

- Herbicidal Evaluation : Another study assessed the herbicidal activity of new pyrazole-based compounds against common agricultural weeds. The findings suggested that modifications in the pyrazole structure could enhance herbicidal potency significantly .

Chemical Reactions Analysis

Pyrazole Ring Formation

The pyrazole skeleton is typically formed via cyclocondensation of hydrazines with carbonyl compounds. For this compound, the synthesis likely involves:

-

Hydrazine derivative : A hydrazine-containing precursor (e.g., 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol) reacts with acetylacetone (a diketone) under acidic conditions (HCl catalysis) in ethanol at reflux .

-

Mechanism : The hydrazine’s nucleophilic amino group attacks the carbonyl of acetylacetone, followed by cyclization to form the pyrazole ring. The 3,5-dimethyl substitution on the pyrazole arises from the methyl groups in acetylacetone .

Hydroxy Group Incorporation

The 5-hydroxy group on the pyrazole is likely introduced during the initial pyrazole formation or via subsequent hydrolysis:

-

Hydrolysis : If the pyrazole is synthesized from a hydroxyl-containing hydrazine, the hydroxy group may remain intact during cyclization .

-

Oxidation/Reduction : Alternatively, a protected hydroxy group (e.g., methoxy) could be deprotected post-synthesis .

Optimization and Reaction Conditions

Key optimization steps for analogous pyrazole derivatives include:

-

Catalyst Selection : Triethylamine is critical for driving substitution reactions, as seen in thiadiazine-forming systems .

-

Temperature : Reflux conditions (e.g., ethanol at ~78°C) are standard for cyclization and substitution steps .

-

Yield Trends : Pyrazole syntheses generally achieve 70–95% yields under optimized conditions, with steric hindrance reducing regioselectivity in bulkier systems .

Structural Confirmation and Characterization

The compound’s structure is validated through:

-

Spectral Data :

-

Crystallography : The dihydrothiadiazine moiety in related compounds adopts a centrosymmetric space group (P2₁/n), indicating racemic mixtures .

Biological Activity Insights

While not directly synthesized in the provided studies, related pyrazole derivatives exhibit:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Key Observations :

- Halogen Position : The meta-bromine in the target compound contrasts with para-chloro in 5c and MCULE-8263048398-0-129 . Meta-substitution may enhance steric complementarity in BuChE binding .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) in MCULE-8263048398-0-129 enhances electrophilicity and binding affinity compared to the target compound’s methyl groups .

- Hydroxy Group : The 5-hydroxy group in the target compound likely facilitates hydrogen bonding with BuChE’s catalytic site, a feature absent in chlorophenyl analogs .

Physicochemical and Electronic Properties

Table 2: DFT-Based Electronic Properties

Key Observations :

Structural Analogues in Drug Discovery

- Anticancer Pyrazolines : Derivatives with nitro groups (e.g., M6 ) show potent anticancer activity (IC₅₀: 3–4 µg/mL) but lack BBB permeability, limiting neuropharmacological utility .

- Antitubercular Derivatives : Pyrazoline-isoxazole hybrids () exhibit activity against multidrug-resistant tuberculosis (MIC: 3.12–6.25 µg/mL), highlighting scaffold versatility .

- BuChE Inhibitors : The target compound and MCULE-8263048398-0-129 share BBB permeability but differ in substituent-driven binding kinetics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Bromophenyl)(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted pyrazole derivatives and bromophenyl ketones. For example, analogous pyrazole-containing compounds are synthesized using anhydrous ethanol as a solvent, with piperidine as a catalyst under reflux conditions . Optimization involves adjusting molar ratios (e.g., 1:1 stoichiometry), temperature (reflux at 80–100°C), and reaction time (6–12 hours). Purity is enhanced via recrystallization from ethanol or methanol .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For example, analogous pyrazole derivatives exhibit triclinic crystal systems (space group P1) with unit cell parameters such as a = 7.59 Å, b = 9.76 Å, and α = 104.4° .

- Spectroscopy : UV-Vis and fluorescence spectroscopy in polar solvents (e.g., DMSO) reveal absorption bands near 280–300 nm and emission maxima at 356 nm .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks matching the molecular formula (e.g., m/z 343.22 for C17H15BrN2O) .

Q. What is the role of the hydroxyl group in the compound’s stability and reactivity?

- Methodological Answer : The 5-hydroxy group on the pyrazole ring influences hydrogen bonding and solubility. Stability studies involve pH-dependent degradation assays (e.g., in buffered solutions at pH 2–12) to monitor hydroxyl group reactivity. For example, similar hydroxylated pyrazoles exhibit reduced stability under acidic conditions due to protonation-induced ring strain .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and intermolecular interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For brominated analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity, while Mulliken charges on the bromine atom (-0.25 e) indicate electrophilic sites . Molecular docking studies assess interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Q. How can researchers resolve contradictions in structural data obtained from XRD and NMR?

- Methodological Answer : Discrepancies between solid-state (XRD) and solution-phase (NMR) data are addressed via:

- Dynamic NMR : To study conformational flexibility in solution (e.g., ring puckering in dihydropyrazoles) .

- Variable-temperature XRD : To correlate thermal motion with bond-length variations .

- Complementary techniques : IR spectroscopy validates hydrogen bonding patterns observed in XRD .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading). For example, replacing ethanol with acetonitrile increases yield by 15% in analogous reactions .

- Byproduct analysis : LC-MS identifies impurities (e.g., dehydration products of the hydroxyl group), which are mitigated by inert atmosphere conditions .

Q. How does solvent polarity affect the compound’s photophysical properties?

- Methodological Answer : Solvatochromic shifts are quantified using the Lippert-Mataga equation. In non-polar solvents (e.g., hexane), emission intensity decreases due to reduced stabilization of excited states, while polar solvents (e.g., DMSO) enhance fluorescence quantum yield (ΦF = 0.45) via dipole-dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.